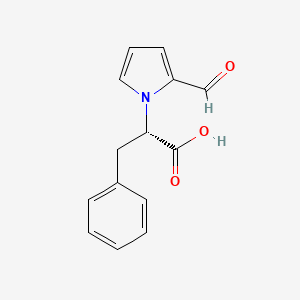
(2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid is an organic compound characterized by the presence of a pyrrole ring substituted with a formyl group and a phenylpropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, where the pyrrole is treated with a mixture of phosphorus oxychloride and dimethylformamide.
Coupling with Phenylpropanoic Acid: The final step involves coupling the formylated pyrrole with phenylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: (2S)-2-(2-Carboxy-1H-pyrrol-1-YL)-3-phenylpropanoic acid.
Reduction: (2S)-2-(2-Hydroxymethyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid.
Substitution: Various halogenated or nitrated derivatives of the pyrrole ring.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Biomarker: Used as a biomarker in analytical chemistry for detecting specific biological processes.
Medicine:
Drug Development: Investigated for its potential as a lead compound in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenylpropanoic acid moiety may enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylbutanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
(2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpentanoic acid: Similar structure but with a pentanoic acid moiety.
Uniqueness: (2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a formyl group and a phenylpropanoic acid moiety allows for versatile synthetic modifications and potential therapeutic applications.
Eigenschaften
Molekularformel |
C14H13NO3 |
|---|---|
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
(2S)-2-(2-formylpyrrol-1-yl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H13NO3/c16-10-12-7-4-8-15(12)13(14(17)18)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,17,18)/t13-/m0/s1 |
InChI-Schlüssel |
XZAYKRMTIYRFEF-ZDUSSCGKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C=CC=C2C=O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C=CC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


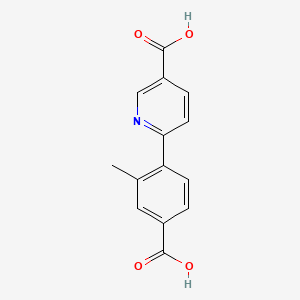

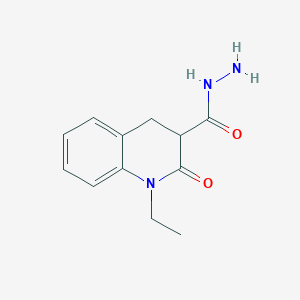
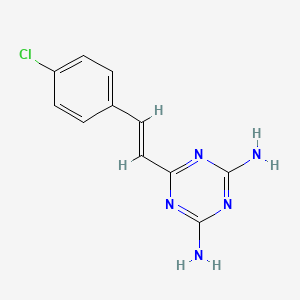
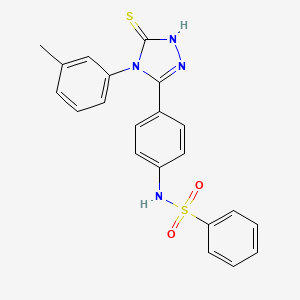

![4-[(Azetidin-3-yl)methyl]-1,3-oxazole](/img/structure/B11768244.png)
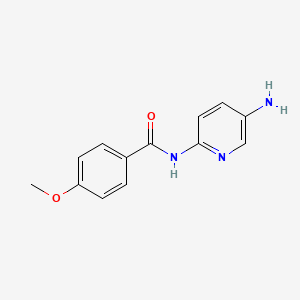
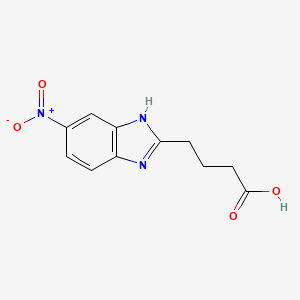
![(E)-N-[(2,6-Dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B11768257.png)
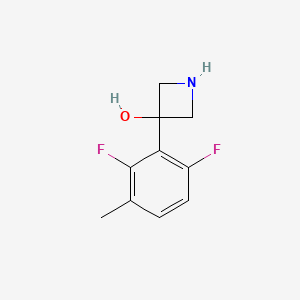
![Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11768272.png)

![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid](/img/structure/B11768283.png)
